1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime
Description
Historical Context and Discovery
The discovery of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime emerged from advancements in indole chemistry during the late 20th century. Indole derivatives have long been studied for their biological and pharmacological properties, with indole-3-carboxaldehyde serving as a key precursor. The introduction of piperazine and oxime functional groups to this scaffold was driven by efforts to enhance solubility and target-specific interactions in drug design. Mechanochemical synthesis methods, developed in the 2010s, provided a solvent-free route for producing N-substituted indole oximes, including this compound, with improved yields and reduced environmental impact. Early reports of its synthesis involved Schiff base reactions between 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde and hydroxylamine under controlled pH conditions.
Significance in Chemical Research
This compound exemplifies the strategic modification of indole scaffolds to achieve multifunctional bioactive molecules. Its structural features – including:
- Indole core : Enables π-π stacking interactions with biological targets.
- Piperazine moiety : Enhances water solubility and facilitates interactions with neurotransmitter receptors.
- Oxime group : Serves as a metal-chelating pharmacophore and stabilizes molecular conformation.
Studies highlight its dual role as a kinase inhibitor and urease antagonist, making it a candidate for anticancer and anti-infective therapies. Compared to simpler indole derivatives like indole-3-carboxaldehyde, its extended substituents enable selective binding to enzymatic active sites.
Relationship to Other Indole Derivatives
Structurally, this compound belongs to a subclass of N-alkylated indole oximes with piperazine extensions. Key comparisons include:
The 4-methylpiperazino group at C2 distinguishes this compound by introducing a basic nitrogen center, which enhances interactions with acidic residues in kinase binding pockets.
Research Objectives and Scope
Current research aims to:
- Optimize synthetic protocols using mechanochemical activation to achieve >90% yields.
- Characterize isomerization behavior between syn and anti oxime configurations under varying pH conditions.
- Evaluate inhibitory potency against clinical targets like FLT3 tyrosine kinase (IC₅₀ = 0.001 μM) and Helicobacter pylori urease.
- Develop computational models predicting binding affinities to ATP-binding domains in kinases.
These efforts align with broader goals in medicinal chemistry to design multitargeted inhibitors with improved pharmacokinetic profiles.
Properties
IUPAC Name |
(NE)-N-[[1-methyl-2-(4-methylpiperazin-1-yl)indol-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-17-7-9-19(10-8-17)15-13(11-16-20)12-5-3-4-6-14(12)18(15)2/h3-6,11,20H,7-10H2,1-2H3/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSBOWNMTHNWRD-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting with the formation of the indole core. The reaction conditions may include the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process may also include purification steps to remove impurities and obtain a high-purity final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: Substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime typically involves a reaction between 1-methyl-1H-indole-3-carbaldehyde and hydroxylamine. This process can yield various isomers, which may exhibit different biological activities. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Kinase Inhibition
One of the most significant applications of this compound lies in its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways associated with cell growth and proliferation. Dysregulation of these enzymes is often linked to cancer and other hyperproliferative disorders.
- Inhibition Mechanism : this compound has been shown to inhibit various serine/threonine kinases and tyrosine kinases, which are vital in cancer progression and angiogenesis. For instance, it has demonstrated effectiveness against kinases such as KDR (Kinase Insert Domain Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .
Urease Inhibition
Recent studies have indicated that derivatives of indole-3-carbaldehyde oxime, including this compound, exhibit urease inhibitory activity against Helicobacter pylori. Urease is an enzyme produced by this bacterium that facilitates its survival in acidic environments, making it a target for therapeutic intervention.
- Potency : In vitro assays have revealed that certain derivatives possess IC50 values significantly lower than traditional urease inhibitors like thiourea, indicating higher potency .
Cancer Treatment
Given its ability to inhibit key kinases involved in cancer signaling pathways, this compound is being investigated for its potential use in cancer therapeutics. Its anti-angiogenic properties make it a candidate for combination therapies aimed at reducing tumor vascularization.
Treatment of Infectious Diseases
The urease inhibition capability also positions this compound as a potential therapeutic agent against infections caused by Helicobacter pylori, which is associated with gastric ulcers and cancer.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-Methyl-2-(1-Phenylethyl)-1H-Indole-3-Carbaldehyde
2,5-Di-tert-butyl-1H-Indole-3-Carbaldehyde
- Structure : Features bulky tert-butyl groups at the 2- and 5-positions, altering steric hindrance and solubility.
- Physicochemical Properties : Higher molecular weight (257.38 Da) and lipophilicity compared to the target compound (257.34 Da) .
Oxime-Containing Analogues
Olesoxime (TRO19622)
- Structure: A cholesterol-like oxime (C₂₇H₄₅NO) with a cyclohexenone-oxime moiety, lacking the indole scaffold .
- Function : Stabilizes mitochondrial membranes and has undergone clinical trials for neurodegenerative diseases.
- Comparison : While both compounds contain oximes, Olesoxime’s lipophilic nature contrasts with the indole-based polarity of the target compound .
Indirubin-3'-Oxime Derivatives
- Structure: Derived from indirubin, a bis-indole alkaloid, with oxime ether modifications. Example: 3'-oxime-2-(4-methylpiperazino)-ethyl ethers .
- Synthesis : Oxime alkylation using 1,2-dibromoethane and N-methylpiperazine, mirroring methods applicable to the target compound’s functionalization .
Physicochemical Data
Target Compound
- Therapeutic Role : Investigated as a precursor for drugs targeting biochemical pathways, possibly in CNS or anticancer therapies .
Analogues
- Olesoxime : Neuroprotective agent in clinical trials for ALS and spinal muscular atrophy .
- Indirubin-3'-Oxime Ethers : Inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), with antitumor efficacy .
- Phosgene Oxime : Toxic urticant (nettle agent), highlighting oximes’ diverse bioactivity spectrum .
Biological Activity
1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.
The compound can be synthesized through a Schiff base reaction involving 1-methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde and hydroxylamine. The resulting oxime derivative exhibits specific structural properties that contribute to its biological activity.
Chemical Properties:
- Formula: C₁₅H₁₉N₃O
- Molecular Weight: 257.34 g/mol
- Melting Point: 143–145 °C
- CAS Number: 886360-89-0
Urease Inhibition
Recent studies have highlighted the urease inhibitory activity of various oxime derivatives, including this compound. In a comparative study, it was found that this compound has a potent inhibitory effect on urease, an enzyme associated with Helicobacter pylori infections.
| Compound | IC50 (mM) |
|---|---|
| This compound | 0.0345 ± 0.0008 |
| Thiourea | 0.2387 ± 0.0048 |
The IC50 value indicates that the oxime derivative is significantly more effective than thiourea, a standard urease inhibitor. The binding interactions were further analyzed through in silico studies, demonstrating strong hydrogen bonding and metal–acceptor interactions with the active site of the urease enzyme .
The mechanism by which the compound exerts its biological effects involves interaction with metal ions in the enzyme's active site. The oxime group forms coordination bonds with nickel ions present in urease, which is crucial for its enzymatic activity.
Study on Anti-inflammatory Properties
In a separate investigation, the anti-inflammatory properties of indole derivatives were explored, suggesting that compounds similar to this compound could modulate inflammatory pathways by reducing pro-inflammatory cytokines and oxidative stress markers in cellular models .
Evaluation in Animal Models
Animal model studies have shown that derivatives of indole compounds can reduce oxidative stress and inflammation in vivo. For instance, treatment with related compounds resulted in decreased levels of reactive oxygen species (ROS) and improved endothelial function .
Q & A
Advanced Research Question
- Crystallographic Refinement : Use SHELXL for small-molecule refinement to determine bond lengths and angles. For example, the C=N bond in the oxime group is typically ~1.29 Å, and the N–O bond is ~1.40 Å, consistent with DFT-optimized geometries .
- DFT Validation : Employ B3LYP/6-31G(d) calculations to compare experimental (XRD) and theoretical bond parameters. Discrepancies >0.02 Å or >2° in angles warrant re-examination of crystallographic data or computational basis sets .
What conformational analysis techniques are suitable for studying the 4-methylpiperazino ring’s puckering?
Advanced Research Question
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to quantify non-planarity. For six-membered rings, (chair distortion) and (boat distortion) are critical. Software like PLATON or CrystalExplorer automates this analysis .
- Biological Implications : Correlate puckering modes (e.g., chair vs. twist-boat) with steric effects on receptor binding. Molecular dynamics simulations (AMBER/CHARMM) can model conformational flexibility .
Which spectroscopic techniques are most effective for characterizing the oxime functional group?
Basic Research Question
- FT-IR : Identify ν(N–O) stretching at 930–960 cm and ν(C=N) at 1640–1660 cm .
- H NMR : The oxime proton (N–OH) appears as a singlet at δ 10.5–11.5 ppm in DMSO-d. Piperazino methyl groups resonate as singlets at δ 2.2–2.4 ppm .
- MS : ESI-MS in positive ion mode confirms the molecular ion peak [M+H] with expected m/z (e.g., 314.18 for CHNO) .
How can multicomponent reactions (MCRs) be leveraged to synthesize derivatives of this compound?
Advanced Research Question
- Ugi Reaction : Combine the oxime with an amine, carboxylic acid, and isocyanide to generate peptidomimetics. Optimize solvent (MeOH or DCM) and catalyst (e.g., Sc(OTf)) for regioselectivity .
- Mechanistic Insights : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., imine formation). DFT studies (M06-2X) can predict favorable reaction pathways .
What in vitro assays are appropriate for evaluating the antioxidant activity of this compound?
Basic Research Question
- DPPH Radical Scavenging : Dissolve the compound in DMSO (1 mM stock) and measure absorbance at 517 nm after reaction with DPPH. IC values <50 μM indicate potent activity .
- FRAP Assay : Compare ferric ion reduction kinetics to standards like ascorbic acid. Adjust pH to 3.6 (acetate buffer) for optimal Fe–TPTZ complex formation .
How does the electronic structure of the oxime influence its reactivity in nucleophilic additions?
Advanced Research Question
- NBO Analysis : Calculate natural charges at the oxime nitrogen (N) using Gaussian. Higher negative charge (>−0.5 e) enhances electrophilicity for reactions with amines or thiols .
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for addition reactions (e.g., with benzylamine). Polar solvents (DMF) accelerate nucleophilic attack .
What strategies mitigate degradation during long-term storage of this oxime derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
